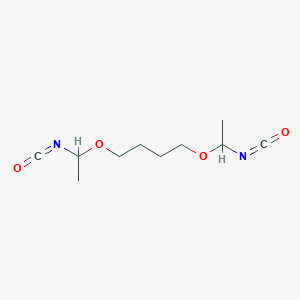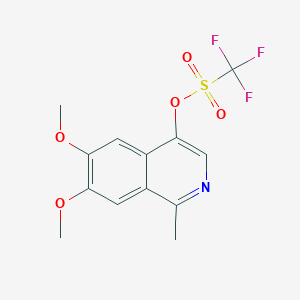
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 1st position on the piperidine ring, which is further substituted with four methyl groups at the 2nd and 6th positions. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-amine with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux conditions. The reaction mixture is heated for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. These methods often utilize fixed-bed reactors and specific catalysts to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidines .
Applications De Recherche Scientifique
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in various chemical interactions due to its functional groups. These interactions can influence the stability and reactivity of other molecules, making it useful in stabilizing polymers and other materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: This compound has an amino group instead of a hydroxyl group and is used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinol: Similar in structure but lacks the bromine atom, used as an intermediate in the synthesis of various chemicals.
2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group and is used in different synthetic applications.
Uniqueness
4-Bromo-2,2,6,6-tetramethylpiperidin-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications where these functional groups are advantageous .
Propriétés
Numéro CAS |
1796-19-6 |
|---|---|
Formule moléculaire |
C9H18BrNO |
Poids moléculaire |
236.15 g/mol |
Nom IUPAC |
4-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H18BrNO/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6H2,1-4H3 |
Clé InChI |
YYQDYGWDAUVQSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


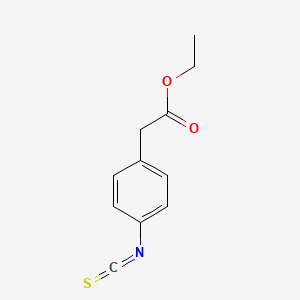


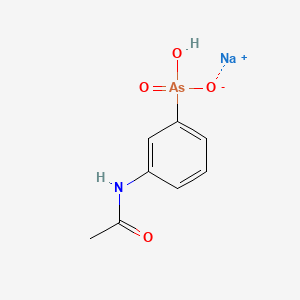
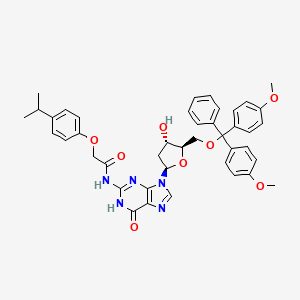
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
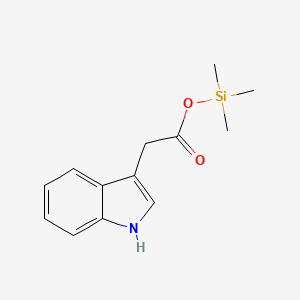
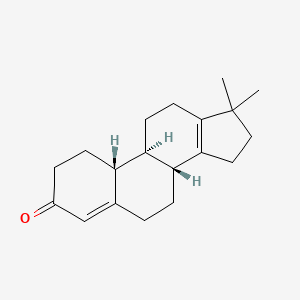
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)

